1-(2-Aminoethyl)azepan-2-one hydrobromide 1-(2-Aminoethyl)azepan-2-one hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17441084
InChI: InChI=1S/C8H16N2O.BrH/c9-5-7-10-6-3-1-2-4-8(10)11;/h1-7,9H2;1H
SMILES:
Molecular Formula: C8H17BrN2O
Molecular Weight: 237.14 g/mol

1-(2-Aminoethyl)azepan-2-one hydrobromide

CAS No.:

Cat. No.: VC17441084

Molecular Formula: C8H17BrN2O

Molecular Weight: 237.14 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Aminoethyl)azepan-2-one hydrobromide -

Specification

Molecular Formula C8H17BrN2O
Molecular Weight 237.14 g/mol
IUPAC Name 1-(2-aminoethyl)azepan-2-one;hydrobromide
Standard InChI InChI=1S/C8H16N2O.BrH/c9-5-7-10-6-3-1-2-4-8(10)11;/h1-7,9H2;1H
Standard InChI Key IDFIEAOODDATLZ-UHFFFAOYSA-N
Canonical SMILES C1CCC(=O)N(CC1)CCN.Br

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Basic Properties

1-(2-Aminoethyl)azepan-2-one hydrobromide (CAS: 1209789-56-9) is a hydrobromide salt derived from the seven-membered lactam 1-(2-aminoethyl)azepan-2-one. The parent compound consists of an azepan-2-one (a seven-membered cyclic amide) substituted with a 2-aminoethyl group at the nitrogen position . The hydrobromide salt forms via protonation of the primary amine group by hydrobromic acid, enhancing its stability and solubility in polar solvents .

A critical distinction exists between this compound and the structurally similar 1-(2-aminoethyl)piperidin-2-one hydrobromide (CAS: 1185303-09-6), which features a six-membered piperidin-2-one ring . This difference in ring size impacts physicochemical properties such as molecular geometry, dipole moment, and intermolecular interactions.

Table 1: Comparative Structural Features

Property1-(2-Aminoethyl)azepan-2-one hydrobromide1-(2-Aminoethyl)piperidin-2-one hydrobromide
Ring size7-membered azepanone6-membered piperidinone
Molecular formulaC₈H₁₅BrN₂O (inferred)C₇H₁₅BrN₂O
Molecular weight251.12 g/mol (calculated)223.11 g/mol
CAS number1209789-56-9 1185303-09-6

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for 1-(2-aminoethyl)azepan-2-one hydrobromide remains unpublished, computational models predict characteristic signals. For instance:

  • ¹H NMR: A singlet for the lactam carbonyl proton (δ ~7.5 ppm) and multiplet patterns for the azepane ring protons (δ 1.5–3.0 ppm) .

  • IR: Strong absorption bands near 1650 cm⁻¹ (amide C=O stretch) and 2500–3000 cm⁻¹ (ammonium N-H stretch) .

The compound’s 3D conformation, as modeled in PubChem, shows a chair-like azepane ring with the 2-aminoethyl group adopting an equatorial orientation to minimize steric strain .

Synthesis and Manufacturing

Synthetic Routes

  • Lactam Formation: Cyclization of ε-aminocaproic acid derivatives to form azepan-2-one .

  • Salt Formation: Treatment of the free base with aqueous hydrobromic acid under controlled pH conditions .

A related patent (US8697876B2) describes the use of hydrobromic acid in synthesizing piperidine-based hydrobromide salts, suggesting potential parallels in reaction conditions (e.g., stoichiometric HBr in ethanol at 0–5°C) .

Industrial Production Status

CymitQuimica lists this compound as discontinued, with no active manufacturing batches as of 2019 . The discontinuation likely reflects challenges in:

  • Scalability: Multi-step synthesis with low yields at scale.

  • Regulatory Hurdles: Lack of safety data sheets (SDS) and toxicity profiles .

Physicochemical and Pharmacological Profile

Solubility and Stability

The hydrobromide salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO, DMFA) . Stability studies are absent, but analogous lactam salts typically degrade via hydrolysis under alkaline conditions (pH >9) .

Biological Activity

  • Anticonvulsant Effects: Piperidinone derivatives modulate GABAergic signaling .

  • Receptor Agonism: Pyridinoylpiperidine analogs act as 5-HT1F agonists for migraine treatment .

Research Implications and Future Directions

Knowledge Gaps

  • Synthetic Optimization: Need for scalable, high-yield routes.

  • ADME/Tox Studies: Absence of pharmacokinetic and safety data.

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